N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride
Overview
Description
N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride is a heterocyclic compound with a molecular formula of C12H19Cl2N3O2 and a molecular weight of 316.21 g/mol. This compound is known for its wide range of biological and industrial activities, making it a promising candidate for various applications.
Preparation Methods
The synthesis of pyrazine-2-carboxylic acid azepan-4-ylamide dihydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to yield the corresponding acyl chloride. This acyl chloride is then treated with azepan-4-ylamine to form the desired amide . The Yamaguchi reaction, which involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine, can also be used to synthesize pyrazinamide analogues .
Chemical Reactions Analysis
N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of antitubercular agents.
Medicine: It is being investigated for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyrazine-2-carboxylic acid azepan-4-ylamide dihydrochloride involves its interaction with specific molecular targets and pathways. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria.
Comparison with Similar Compounds
N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride can be compared with other similar compounds, such as:
Pyrazinamide: A first-line antitubercular drug that also targets mycolic acid synthesis.
Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The uniqueness of pyrazine-2-carboxylic acid azepan-4-ylamide dihydrochloride lies in its specific structural features and its potential for diverse applications in various fields.
Properties
IUPAC Name |
N-(azepan-4-yl)pyrazine-2-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.2ClH/c16-11(10-8-13-6-7-14-10)15-9-2-1-4-12-5-3-9;;/h6-9,12H,1-5H2,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAFPBJVWOWIKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)NC(=O)C2=NC=CN=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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